molecular formula C7H3BrF4 B012569 2-Bromo-3-fluorobenzotrifluoride CAS No. 104540-42-3

2-Bromo-3-fluorobenzotrifluoride

Cat. No.: B012569
CAS No.: 104540-42-3
M. Wt: 243 g/mol
InChI Key: UERAGXKMOXUWPC-UHFFFAOYSA-N
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Description

2-Bromo-3-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3BrF4 and its molecular weight is 243 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3BrF4/c8-6-4(7(10,11)12)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERAGXKMOXUWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333733
Record name 2-Bromo-3-fluorobenzotrifluoride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104540-42-3
Record name 2-Bromo-3-fluorobenzotrifluoride
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URL https://comptox.epa.gov/dashboard/DTXSID90333733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-fluorobenzotrifluoride
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Significance of 2 Bromo 3 Fluorobenzotrifluoride in Contemporary Chemical Research

Contextualization within Halogenated and Fluorinated Aromatic Compounds

2-Bromo-3-fluorobenzotrifluoride is a member of the broad class of halogenated and fluorinated aromatic compounds, which are of immense interest in medicinal chemistry, agrochemistry, and materials science. chemimpex.com The incorporation of fluorine and other halogens into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net

The presence of both bromine and fluorine atoms on the aromatic ring further diversifies the compound's reactivity. The carbon-bromine bond provides a reactive site for various cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, in addition to modifying the electronic landscape of the ring, can also participate in certain nucleophilic aromatic substitution reactions. This multi-functional nature positions this compound as a highly versatile scaffold in synthetic chemistry. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 104540-42-3 sigmaaldrich.com
Molecular Formula C7H3BrF4 sigmaaldrich.com
Molecular Weight 243.00 g/mol sigmaaldrich.com
Boiling Point 167-168 °C sigmaaldrich.com
Density 1.741 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.47 sigmaaldrich.com

| Appearance | Colorless to light yellow liquid | chemimpex.com |

Strategic Importance as a Versatile Synthetic Intermediate

The strategic importance of this compound lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com Its distinct reactive sites allow for sequential and regioselective modifications, providing a streamlined pathway to target structures.

A notable application of this compound is as a precursor in the synthesis of other valuable chemical intermediates. For instance, it can be hydrolyzed to produce 2-bromo-3-fluorobenzoic acid . google.com This transformation is significant as benzoic acid derivatives are common components of many biologically active compounds. The synthesis involves the hydrolysis of the trifluoromethyl group of this compound, demonstrating a practical application of this compound as a starting material for further chemical elaboration. google.com

While direct examples of its incorporation into final drug products are not extensively documented in publicly available literature, the strategic value of its structural motifs is evident from the applications of its isomers. For example, the related compound 2-bromo-5-fluorobenzotrifluoride is a known intermediate in the synthesis of the anti-cancer drug Bicalutamide. google.com This highlights the general importance of bromo-fluoro-benzotrifluoride scaffolds in the development of pharmaceuticals.

The bromine atom in this compound is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The ability to selectively functionalize the carbon-bromine bond allows for the introduction of a wide range of substituents, making it a versatile platform for generating libraries of compounds for drug discovery and other applications.

Overview of Research Trajectories for this compound

Current and future research involving this compound is likely to continue focusing on its application as a key building block in the synthesis of novel bioactive compounds and advanced materials. chemimpex.com

In the pharmaceutical sector, there is a sustained interest in developing new drugs with improved efficacy and pharmacokinetic profiles. The unique combination of substituents in this compound makes it an attractive starting point for the synthesis of new chemical entities targeting a range of diseases. One specific area of interest is in the development of radiopharmaceuticals for applications such as Positron Emission Tomography (PET) imaging.

In the field of agrochemicals, the demand for more effective and environmentally benign pesticides and herbicides is a continuous driver of research. The structural motifs present in this compound are relevant to the design of new active ingredients for crop protection. chemimpex.com

Furthermore, the development of new synthetic methodologies is an ongoing endeavor in organic chemistry. This compound can serve as a model substrate for exploring and optimizing new catalytic reactions, particularly in the area of C-F and C-Br bond functionalization. This could lead to more efficient and selective ways to synthesize complex fluorinated molecules.

Advanced Synthetic Methodologies for 2 Bromo 3 Fluorobenzotrifluoride

Established Synthetic Pathways and Precursor Chemistry

The preparation of 2-Bromo-3-fluorobenzotrifluoride is primarily achieved through multi-step sequences starting from commercially available precursors. These routes are designed to overcome the directing effects of the substituents to install the bromine atom at the desired position.

A notable pathway utilizes m-fluorobenzotrifluoride as the starting material. This process involves a series of transformations including nitration, bromination, reduction, and deamination to yield the target compound, which can then be further processed. google.com

The synthesis commences with the nitration of m-fluorobenzotrifluoride. This electrophilic aromatic substitution is typically carried out using a mixture of nitric acid and sulfuric acid. guidechem.com The reaction yields 4-fluoro-2-trifluoromethyl nitrobenzene as the main product. google.com Following nitration, the intermediate is subjected to bromination. Given the deactivating nature of the nitro and trifluoromethyl groups, strong brominating conditions are required. One patented method employs dibromohydantoin in a sulfuric acid solvent. google.com

The subsequent step is the reduction of the nitro group to an amine. This transformation is a critical step to enable the final deamination stage. A common and effective method for this reduction involves the use of reduced iron powder in the presence of a catalyst such as acetic acid or ammonium (B1175870) chloride in an aqueous phase. google.com This method is widely used for converting aromatic nitro compounds to anilines. masterorganicchemistry.com

StepReagents and ConditionsIntermediate ProductReference
Nitration m-Fluorobenzotrifluoride, Nitric Acid, Sulfuric Acid (solvent), 20-30°C4-Fluoro-2-trifluoromethyl nitrobenzene google.comguidechem.com
Bromination 4-Fluoro-2-trifluoromethyl nitrobenzene, Dibromohydantoin, Sulfuric Acid (solvent), 20-25°CBromo-4-fluoro-2-trifluoromethyl nitrobenzene isomers google.com
Reduction Bromo-nitro intermediates, Reduced Iron Powder, Acetic Acid or Ammonium Chloride (catalyst)Bromo-4-fluoro-2-trifluoromethyl aniline isomers google.com
Table 1. Summary of Nitration, Bromination, and Reduction Steps.

After the reduction of the nitro group, the resulting amino group is removed through a deamination reaction. This process is carried out in hypophosphorous acid at controlled temperatures (e.g., 20-25°C). google.com The deamination reaction yields a mixture of isomers, primarily this compound and 4-Bromo-3-fluorobenzotrifluoride. google.com

The successful isolation of the desired this compound from this isomeric mixture is a critical step. This is achieved through physical separation techniques, specifically fractional distillation under reduced pressure, which leverages the different boiling points of the isomers. google.com

The purified this compound serves as a direct precursor to other valuable compounds. A significant subsequent reaction is its hydrolysis to 2-bromo-3-fluorobenzoic acid. This conversion is accomplished by heating the compound in concentrated sulfuric acid to high temperatures, typically in the range of 150°C to 175°C, until the reaction is complete. google.com The resulting carboxylic acid is then isolated from the reaction mixture. google.com

The direct bromination of m-fluorobenzotrifluoride to produce this compound is challenging due to the directing effects of the existing substituents. In electrophilic aromatic substitution, the trifluoromethyl group (-CF3) is a strong deactivating and meta-directing group, while the fluorine (-F) atom is a deactivating but ortho-, para-directing group. The combined influence of these groups favors substitution at positions other than the C-2 position (ortho to both F and CF3). Consequently, direct bromination tends to yield other isomers, such as 2-bromo-5-fluorobenzotrifluoride, with high selectivity. patsnap.com

Electrophilic bromination of deactivated aromatic rings, such as m-fluorobenzotrifluoride, requires potent brominating agents and harsh reaction conditions. researchgate.net These conditions are necessary to overcome the reduced nucleophilicity of the aromatic ring. Suitable reaction systems often include molecular bromine (Br2) in the presence of a strong Lewis acid catalyst like iron(III) bromide (FeBr3) or elemental iron, which generates the catalyst in situ. google.com Alternative and more powerful reagents include N-bromosuccinimide (NBS) in strong acid or systems like potassium bromate in concentrated sulfuric acid. patsnap.comnih.gov These reagents generate a highly electrophilic bromine species capable of reacting with the electron-poor aromatic ring.

Brominating SystemDescriptionTypical Application
Br₂ / Lewis Acid (e.g., FeBr₃) Classic method where the Lewis acid polarizes the Br-Br bond, increasing its electrophilicity.General bromination of moderately deactivated rings.
Potassium Bromate / H₂SO₄ A strong oxidizing system that generates electrophilic bromine in situ.Used for highly deactivated substrates, shown to produce 2-bromo-5-fluorobenzotrifluoride from m-fluorobenzotrifluoride. patsnap.com
Dibromohydantoin / H₂SO₄ A powerful brominating agent used under strongly acidic conditions.Effective for brominating highly deactivated nitro-substituted benzotrifluorides. google.com
Table 2. Conditions for Electrophilic Bromination of Deactivated Aromatic Rings.

Direct Bromination Approaches for this compound

Catalytic Systems for Direct Bromination

Direct bromination of 3-fluorobenzotrifluoride (B140190) presents a regioselectivity challenge. The trifluoromethyl group is a meta-director, while the fluorine atom is an ortho-, para-director. This leads to a mixture of isomers upon electrophilic substitution. The development of effective catalytic systems is crucial to selectively synthesize the desired 2-bromo isomer.

One approach involves the use of a composite catalyst system. For instance, a method for the preparation of 3-bromobenzotrifluoride utilizes a composite catalyst, although the specific composition is not detailed in the provided abstract. google.com Another patented method for producing 2-bromo-5-fluorobenzotrifluoride from m-fluorobenzotrifluoride employs a mixture of sulfuric acid and a bromate salt, such as potassium bromate, at controlled temperatures. patsnap.com This suggests that the choice of catalyst and reaction conditions can significantly influence the isomeric distribution of the product.

Catalytic Advancement in this compound Synthesis

The field of catalysis has seen significant advancements that can be applied to the synthesis of aryl bromides, including this compound. These advancements often focus on the use of transition metals to achieve high efficiency and selectivity.

Transition-metal catalysis has become a cornerstone of modern organic synthesis, offering mild and selective methods for C-H bond activation and functionalization. thieme-connect.com Palladium, rhodium, cobalt, ruthenium, copper, and gold are among the metals that have been successfully employed in catalytic bromination reactions. thieme-connect.deacs.org These catalysts can activate either the brominating agent or the aromatic substrate, often leading to improved reaction rates and selectivities. thieme-connect.com

For instance, palladium-catalyzed C-H activation has been used for the selective ortho-bromination of activated aromatic substrates. thieme-connect.com The mechanism often involves a Pd(II)-Pd(IV) catalytic cycle, where the palladium catalyst facilitates the electrophilic C-H activation, followed by oxidation and reductive elimination to form the C-Br bond. thieme-connect.com While the direct application to 3-fluorobenzotrifluoride is not specified, these general principles are highly relevant.

A patent for the synthesis of 2-bromo-5-fluorobenzotrifluoride describes a process involving the use of cuprous bromide as part of the catalytic system for the initial bromination step. google.com This highlights the practical application of transition metals in the synthesis of related compounds.

The quest for higher regioselectivity and yield in the synthesis of this compound has led to the exploration of novel catalytic systems. One patented method for the synthesis of 2-bromo-5-fluorobenzotrifluoride from m-fluorobenzotrifluoride reports a yield of over 90% and a purity of over 99% by reacting it with a bromate in sulfuric acid. patsnap.com This method highlights the importance of the reaction medium and the type of brominating agent in achieving high selectivity and yield.

Another innovative approach involves photocatalysis. Microporous organic polymers have been used as heterogeneous photocatalysts for the selective bromination of electron-rich aromatic compounds under visible light, using HBr as the bromine source and oxygen as the oxidant. acs.org While the substrate in this study was not 3-fluorobenzotrifluoride, the development of metal-free, reusable photocatalysts represents a promising avenue for greener and more selective bromination reactions.

The table below summarizes different catalytic systems used in the synthesis of brominated benzotrifluorides, showcasing the variety of approaches being investigated.

Interactive Data Table: Catalytic Systems for Bromobenzotrifluoride Synthesis

Starting MaterialCatalyst SystemBrominating AgentProductYieldPurityReference
m-fluorobenzotrifluorideSulfuric AcidPotassium Bromate2-bromo-5-fluorobenzotrifluoride>90.0%>99.0% patsnap.com
Benzotrifluoride (B45747)Iron powderBromine3-bromobenzotrifluoride~80%Not specified google.com
m-fluorobenzotrifluorideComposite catalystNot specified3-bromobenzotrifluorideNot specifiedNot specified google.com
BenzotrifluorideCuprous bromide, catalystPotassium bromide, sulfuric acid2-bromobenzotrifluorideNot specifiedNot specified google.com

Optimization of Reaction Conditions and Process Efficiency

Beyond the catalyst, the optimization of reaction parameters such as temperature, pressure, and solvent is critical for achieving high efficiency and purity in the industrial synthesis of this compound.

Precise control of temperature is a recurring theme in the synthesis of brominated fluorobenzotrifluorides. In a patented method for preparing 2-bromo-5-fluorobenzotrifluoride, the reaction temperature is carefully controlled between 0 and 80 °C. patsnap.com In one example, the temperature is maintained below 30°C during the addition of m-fluorobenzotrifluoride to sulfuric acid, and then raised to 45-50°C during the addition of potassium bromate. patsnap.com

Another patent describing the synthesis of 2-bromo-3-fluorobenzoic acid, which involves the formation of this compound as an intermediate, also emphasizes temperature control at various stages, including nitration, bromination, and deamination, with temperatures ranging from 20°C to 30°C for the bromination step. google.com The final hydrolysis step to the carboxylic acid is conducted at a much higher temperature of 150-175°C. google.com

Pressure is another important parameter, particularly during purification. The separation of this compound from its isomers is achieved by reduced pressure distillation. google.com

The following table illustrates the impact of temperature on different stages of synthesis.

Interactive Data Table: Temperature Control in Synthesis

Reaction StageReactantsTemperatureProductReference
Brominationm-fluorobenzotrifluoride, sulfuric acid, potassium bromate45-50°C2-bromo-5-fluorobenzotrifluoride patsnap.com
Bromination4-fluoro-2-trifluoromethylnitrobenzene, sulfuric acid, dibromohydantoin20°C3-bromo-4-fluoro-2-trifluoromethylnitrobenzene and 5-bromo-4-fluoro-2-trifluoromethylnitrobenzene mixture google.com
DeaminationNot specified25°CThis compound and 4-bromo-3-fluorobenzotrifluoride mixture google.com
HydrolysisThis compound, sulfuric acid150-175°C2-bromo-3-fluorobenzoic acid google.com

The choice of solvent can significantly influence the outcome of a chemical reaction by affecting solubility, reactivity, and selectivity. In the synthesis of 2-bromo-3-fluorobenzoic acid, sulfuric acid is used as the solvent for both the nitration and bromination steps. google.com This indicates that a strong acid medium is beneficial for these electrophilic aromatic substitution reactions.

For the reduction step in the same synthetic sequence, acetic acid or ammonium chloride in an aqueous phase is used as a catalyst. google.com After the reaction, extraction with an organic solvent like dichloromethane is employed to separate the product. google.com

The solubility of this compound in common organic solvents is a key property that facilitates its use in subsequent synthetic steps and purification processes. boulingchem.com

Yield Enhancement and Purity Considerations

Optimizing the yield and ensuring the high purity of this compound are paramount for its utility as a chemical intermediate. The multi-step synthesis process presents several opportunities for yield loss and impurity formation. Therefore, careful control of reaction conditions and effective purification techniques are essential.

Yield Enhancement:

Purity Considerations:

The final purity of this compound is largely dependent on the efficiency of the purification process. Given that the synthesis often results in a mixture of isomers, fractional distillation is a critical final step google.com. The effectiveness of this separation is contingent on the differences in the boiling points of the isomers and the efficiency of the distillation column.

To achieve high purity, typically greater than 98%, precise control over the distillation parameters, such as pressure and temperature, is necessary. The table below illustrates the impact of purification on the final product specifications.

ParameterSpecification before Final PurificationSpecification after Final Purification
Purity (by GC) Often a mixture of isomers> 98.0%
Appearance May be a colored liquidColorless to light yellow clear liquid
Boiling Point A range corresponding to the mixture167-168 °C (lit.)

This table presents typical expected values for purity and physical properties before and after the final purification step of this compound, based on general principles of chemical purification.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. These principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Reduction of Waste and Environmental Impact

A primary goal of green chemistry is the reduction of waste at its source. In the synthesis of this compound, this can be addressed by improving reaction efficiency and minimizing the use of auxiliary substances. The choice of synthetic route and reaction conditions plays a significant role in the amount and nature of the waste generated.

For instance, traditional bromination methods can generate significant amounts of acidic waste. The use of catalytic systems that can be recycled and that operate under milder conditions can lead to a substantial reduction in waste streams. Furthermore, the development of synthetic pathways with higher atom economy, where a greater proportion of the reactants are incorporated into the final product, is a key aspect of waste reduction.

Use of Recyclable Catalysts and Reagents

The use of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. In the context of the synthesis of this compound, the development of heterogeneous or easily separable homogeneous catalysts for the bromination step is a key area of research.

For aromatic bromination reactions in general, several recyclable catalytic systems have been explored. These include:

Zeolite-based catalysts: Microporous catalysts like zeolites can promote regioselective bromination and can be recovered and reused after the reaction researchgate.net.

Metal-organic frameworks (MOFs): MOFs can act as effective and recyclable brominating agents researchgate.net.

Aqueous-phase catalysts: Systems such as the CaBr2–Br2 system in water offer an efficient and recyclable option for bromination, avoiding the use of organic solvents rsc.org.

The table below provides a comparative overview of different catalytic approaches that could be adapted for the synthesis of this compound, highlighting their potential for recyclability.

Catalyst TypePotential for RecyclabilityEnvironmental Considerations
Homogeneous Lewis Acids (e.g., FeBr3) Difficult to recover and reuseCan generate metallic waste streams
Zeolites High; can be filtered and regeneratedGenerally considered environmentally benign
Metal-Organic Frameworks (MOFs) High; can be recovered and reusedDependent on the nature of the metal and organic linker
Aqueous Phase Catalysts High; the aqueous phase can be recycledReduces the need for volatile organic solvents

This table compares the recyclability and environmental impact of different types of catalysts that could potentially be used in the synthesis of this compound, based on general knowledge of catalytic bromination.

By integrating these green chemistry principles into the production of this compound, it is possible to develop more sustainable and efficient manufacturing processes.

Chemical Reactivity and Derivatization Strategies of 2 Bromo 3 Fluorobenzotrifluoride

Halogen Reactivity and Functional Group Interconversions

The presence of both bromine and fluorine atoms on the aromatic core of 2-bromo-3-fluorobenzotrifluoride provides differential reactivity, which can be exploited for selective functionalization. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring.

Nucleophilic Aromatic Substitution Reactions on the Benzotrifluoride (B45747) Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. chemistrysteps.com The trifluoromethyl (CF₃) group on this compound is a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. chemistrysteps.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Interestingly, in nucleophilic aromatic substitutions, the reactivity of halogens as leaving groups is often the reverse of that seen in SN1 and SN2 reactions, with fluoride (B91410) being a better leaving group than bromide. youtube.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com

However, in the case of this compound, the position of the fluorine atom relative to the strongly deactivating CF₃ group is crucial. For an SNAr reaction to proceed efficiently, the leaving group should ideally be positioned ortho or para to a strong electron-withdrawing group to allow for effective resonance stabilization of the Meisenheimer intermediate. chemistrysteps.com In this compound, the fluorine is meta to the CF₃ group, which provides less activation compared to an ortho or para positioning.

Recent advancements have shown that photoredox catalysis can enable the nucleophilic aromatic substitution of unactivated fluoroarenes. nih.gov In such reactions involving substrates containing both bromine and fluorine, the C-Br bond often remains intact, providing a functional handle for subsequent transformations. nih.gov This suggests that under specific conditions, selective substitution of the fluorine atom in this compound might be achievable, although the bromine atom is generally the more reactive site for other types of transformations.

Electrophilic Aromatic Substitution Patterns Directed by Substituents

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the modification of aromatic rings. The directing effect of the substituents on the benzene (B151609) ring determines the position of the incoming electrophile. In this compound, we have three substituents to consider:

Trifluoromethyl group (-CF₃): This is a strong electron-withdrawing group and a powerful deactivator of the aromatic ring. It is a meta-director. mnstate.edu

Fluorine (-F): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. mnstate.edu

Bromine (-Br): Similar to fluorine, bromine is a deactivating ortho, para-director. libretexts.org

The directing effects of the substituents are as follows:

The -CF₃ group at C1 directs incoming electrophiles to the C5 position (meta).

The -F group at C3 directs to the C2 (ortho) and C4/C6 (para) positions. However, the C2 position is already substituted with bromine.

The -Br group at C2 directs to the C4/C6 (ortho) and C5 (para) positions.

Considering these effects, the most likely positions for electrophilic attack would be C4 and C6, which are ortho to the bromine and para to the fluorine, and C5, which is meta to the CF₃ group and para to the bromine. The strong deactivating effect of the CF₃ group will significantly disfavor substitution at positions ortho and para to it (C2, C4, C6). Therefore, the directing effects of the halogens will likely dominate, pointing towards substitution at positions 4, 5, and 6. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.

Cross-Coupling Chemistry Involving this compound

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The presence of a bromine atom on this compound makes it an excellent substrate for a variety of these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods in modern organic synthesis. The carbon-bromine bond in this compound is significantly more reactive than the carbon-fluorine bond in these reactions, allowing for selective functionalization at the bromine position.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a prime example. bohrium.com this compound can be effectively coupled with various aryl- or vinylboronic acids or their esters to generate complex biaryl and styrenyl derivatives. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. yonedalabs.com

Table 1: Examples of Suzuki-Miyaura Reactions with Related Bromoarenes

Aryl HalideBoronic Acid/EsterCatalyst/LigandBaseSolventYield
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/DMF>95% mdpi.com
1-Bromo-2-fluorobenzene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/DMF~90% mdpi.com
2-Bromo-5-fluorotoluene4-Fluorophenylboronic acidG-COOH-Pd-10K₂CO₃H₂O/DMF~60% mdpi.com

The Heck reaction is another cornerstone of palladium catalysis, involving the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction, reacting with various alkenes in the presence of a palladium catalyst and a base to yield functionalized stilbene (B7821643) and cinnamate (B1238496) derivatives. nih.gov

Table 2: General Conditions for Heck Reactions with Aryl Bromides

Aryl HalideAlkeneCatalystBaseSolventProduct Type
4-BromoacetophenoneStyrenePd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium saltK₂CO₃H₂O/DMFSubstituted Stilbene nih.gov
Aryl Bromiden-Butyl acrylatePd(OAc)₂ / Phosphine-Imidazolium SaltBaseOrganic SolventSubstituted Cinnamate organic-chemistry.org

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-Type Aminations)

Copper-catalyzed coupling reactions, particularly the Ullmann reaction and its modern variations, provide a valuable alternative and complement to palladium-catalyzed methods, especially for the formation of carbon-heteroatom bonds. organic-chemistry.org The Ullmann condensation or Ullmann-type amination involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.

Given the reactivity of the C-Br bond, this compound is a suitable substrate for Ullmann-type aminations. This reaction would allow for the introduction of a variety of nitrogen-containing functional groups at the C2 position. The reaction is typically carried out at elevated temperatures, often with a copper(I) or copper(II) catalyst and a base. A ligand is often employed to facilitate the reaction.

Table 3: Example of Ullmann Amination with Bromobenzene

Aryl HalideAmineCatalystAdditive/BaseConditionsProductYield
Bromobenzene30% aq. MethylamineCopper powderAir100 °CN-MethylanilineGood to Excellent researchgate.net

Site-Selective Functionalization at Bromine and Fluorine Centers

The differential reactivity of the carbon-bromine and carbon-fluorine bonds in this compound is the key to its site-selective functionalization. The C-Br bond is weaker and more readily undergoes oxidative addition to palladium(0) catalysts compared to the strong C-F bond. nih.gov This inherent difference in reactivity allows for highly selective cross-coupling reactions at the bromine position, leaving the fluorine atom untouched for potential subsequent transformations.

This site selectivity is a significant advantage in multi-step syntheses, as it allows for the sequential introduction of different functional groups onto the aromatic ring. For instance, a Suzuki-Miyaura or Heck reaction can be performed selectively at the C-Br bond. The resulting product, which still contains the C-F and C-CF₃ functionalities, can then be subjected to further reactions. While nucleophilic substitution of the fluorine is challenging due to its meta position relative to the CF₃ group, specialized conditions, such as photoredox catalysis, might enable its functionalization in a later step. nih.gov This hierarchical reactivity makes this compound a powerful tool for the construction of highly substituted and complex aromatic molecules.

Transformations of the Trifluoromethyl Group within this compound Derivatives

The trifluoromethyl (-CF3) group is renowned for its high stability, a consequence of the strong carbon-fluorine bonds. Nevertheless, under specific conditions, this robust moiety can undergo transformations. For benzotrifluoride derivatives in general, these transformations often require harsh reaction conditions or specific activation strategies.

One potential transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid group. Studies on other benzotrifluoride derivatives have shown that this can be achieved, for instance, through the action of strong acids. However, the efficiency and feasibility of such a transformation on derivatives of this compound would be contingent on the nature of other substituents present on the aromatic ring, which could influence the electron density and accessibility of the -CF3 group.

Another avenue for the transformation of the -CF3 group involves C-F bond activation . This is a challenging yet increasingly explored area of research. For related aromatic compounds, transition-metal catalysis has been employed to achieve the selective cleavage of a single C-F bond, leading to the formation of difunctionalized products. The presence of the ortho-bromine atom in this compound could potentially be exploited in directed C-F activation strategies, although specific examples are not readily found.

It is important to note that without dedicated studies on this compound and its derivatives, the specific conditions and outcomes of such transformations remain speculative. The interplay of the inductive and steric effects of the bromine and fluorine substituents would undoubtedly play a critical role.

Mechanistic Investigations of this compound Reactions

A thorough understanding of the reactivity of this compound necessitates detailed mechanistic investigations. This includes the identification of reaction pathways, the characterization of intermediates, and a quantitative assessment of the kinetic and thermodynamic parameters governing its reactions.

Unraveling Reaction Pathways and Intermediates

Given its structure, reactions involving this compound could proceed through various pathways. For instance, in nucleophilic aromatic substitution reactions, the positions activated by the electron-withdrawing trifluoromethyl and fluorine groups would be susceptible to attack. The bromine atom, being a good leaving group, could also be displaced.

The generation of reactive intermediates, such as benzyne (B1209423) or radical species, could also be envisaged under specific reaction conditions. For example, treatment with strong bases could potentially lead to the formation of a benzyne intermediate through the elimination of HBr. The subsequent trapping of this intermediate would yield a variety of substituted products. However, the regioselectivity of such a reaction would be a complex issue governed by the electronic effects of the remaining substituents.

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in mapping the potential energy surfaces of these reactions, identifying transition states, and predicting the stability of various intermediates. Unfortunately, such specific computational analyses for this compound are not widely reported.

Influence of Fluorine and Bromine on Reaction Kinetics and Thermodynamics

The fluorine and bromine atoms exert a profound influence on the kinetics and thermodynamics of reactions involving this compound.

Kinetically , the electron-withdrawing nature of both the fluorine and trifluoromethyl groups would accelerate nucleophilic aromatic substitution reactions by stabilizing the negatively charged Meisenheimer intermediate. The ortho-bromine atom, in addition to being a potential leaving group, could also sterically hinder the approach of nucleophiles to adjacent positions, thereby influencing the reaction rate.

A quantitative understanding of these effects would require experimental data from kinetic studies, such as the determination of rate constants under various conditions, and thermodynamic data from calorimetric or equilibrium measurements. The absence of such specific data for this compound in the public domain highlights a significant gap in the chemical literature.

Research Applications of 2 Bromo 3 Fluorobenzotrifluoride As a Synthetic Building Block

Pharmaceutical Development and Drug Discovery

In the pharmaceutical sector, 2-Bromo-3-fluorobenzotrifluoride serves as a key starting material or intermediate for creating a variety of physiologically active compounds. sigmaaldrich.com Its distinct substitution pattern allows for the strategic introduction of the 2-fluoro-6-(trifluoromethyl)phenyl motif into larger, more complex molecular architectures.

This compound is a documented intermediate in the synthesis of advanced molecules for drug discovery. Its bromine atom can be readily displaced or transformed through various cross-coupling and substitution reactions, while the rest of the fluorinated ring serves as a stable scaffold.

Key examples of its application as an intermediate include:

Synthesis of Tavapadon Analogs: This compound is used as a starting halogenated material to synthesize 6-(4-(2-bromo-3-(trifluoromethyl)phenoxy)-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione, an analog of Tavapadon, which is a partial agonist for the dopamine (B1211576) D1/D5 receptors being investigated for the treatment of Parkinson's disease. thieme-connect.comthieme-connect.comthieme-connect.com

Precursors for Anti-Inflammatory Agents: It is a reactant in the synthesis of 2-bromo-1-methoxymethoxy-3-trifluoromethyl-benzene. googleapis.com This molecule is a subsequent intermediate for creating triazine compounds that act as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a target for developing non-steroidal anti-inflammatory drugs (NSAIDs). googleapis.comepo.org It is also used to prepare aldehyde intermediates for phthalazine-based p38 kinase inhibitors, which are targets for treating inflammatory disorders. google.com

Formation of Other Drug Intermediates: The compound is an isolable intermediate in the multi-step preparation of 2-bromo-3-fluorobenzoic acid, which is itself described as a novel fluorinated pharmaceutical intermediate. google.com

Radiopharmaceutical Development: It has been noted for its use in the synthesis of radiopharmaceuticals for Positron Emission Tomography (PET) imaging applications.

Table 1: Examples of Intermediates Synthesized from this compound

Intermediate Synthesized Target Compound Class/Application Source(s)
6-(4-(2-bromo-3-(trifluoromethyl)phenoxy)-2-methylphenyl)-1,5-dimethylpyrimidine-2,4(1H,3H)-dione Dopamine D1/D5 Receptor Agonist Analogs (CNS) thieme-connect.comthieme-connect.comthieme-connect.com
2-bromo-1-methoxymethoxy-3-trifluoromethyl-benzene mPGES-1 Inhibitors (Anti-inflammatory) googleapis.comepo.org
2-fluoro-6-(trifluoromethyl)benzaldehyde derivatives p38 Kinase Inhibitors (Anti-inflammatory) google.com

The incorporation of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's pharmacological profile. this compound provides a trifluoromethyl (CF₃) group and a fluorine atom on a phenyl ring, a scaffold that can confer significant advantages to a potential API.

The trifluoromethyl group is known to enhance:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic breakdown by enzymes in the body, which can prolong the drug's duration of action.

Lipophilicity: The CF₃ group increases the molecule's fat-solubility, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the molecule, potentially leading to stronger and more selective interactions with its biological target.

The strategic placement of the fluorine atom, in addition to the CF₃ group, further modulates the electronic environment of the aromatic ring, influencing its reactivity and interaction with target proteins. This makes the scaffold derived from this compound a desirable component in modern drug design. nih.gov

Research and patent literature demonstrate the role of this compound as a precursor in the synthesis of compounds targeting several major therapeutic areas.

Anti-inflammatory Agents: The compound is a building block for novel non-steroidal anti-inflammatory drugs. googleapis.com Its use in the synthesis of inhibitors for both mPGES-1 and p38 kinase confirms its utility in developing treatments for inflammation-mediated diseases like rheumatism and osteoarthritis. googleapis.comgoogle.com

Central Nervous System (CNS) Agents: It is a key reagent in the synthesis of analogs of Tavapadon, a selective partial agonist for dopamine D1/D5 receptors for treating CNS disorders such as Parkinson's disease. thieme-connect.comthieme-connect.com The fluorinated scaffold it provides is crucial for achieving the desired pharmacological activity.

Anti-cancer Agents: Protein kinases, such as p38, are important targets in oncology. google.com The development of p38 kinase inhibitors from this building block suggests its relevance in creating compounds for co-therapies with anti-neoplastic agents. google.com

Agrochemical Research and Development

In agrochemical science, the introduction of fluorine into active molecules is a proven method for enhancing the potency and stability of pesticides and herbicides. this compound serves as a valuable building block for creating new, effective crop protection agents.

This compound is utilized in the creation of complex molecules for the agrochemical industry. Its structure is suitable for building novel active ingredients for pesticides and herbicides. The bromine atom provides a reactive handle for coupling reactions, allowing chemists to incorporate the fluorinated phenyl ring into a larger molecular framework designed to interact with a specific biological target in a pest or weed. While specific commercial products derived directly from this isomer are not detailed in the reviewed literature, its status as a fluorinated building block makes it a compound of interest in agrochemical synthesis programs.

The presence of fluorine and trifluoromethyl groups, which this compound provides, has a profound impact on the properties of agrochemicals. This is a primary reason for its use in the synthesis of new agricultural products.

Efficacy: The trifluoromethyl group can increase the biological activity of a pesticide. This enhanced potency can lead to lower application rates in the field, reducing the total amount of chemical needed to protect crops.

Selectivity: The specific electronic nature and steric bulk of the fluorinated substituents can lead to more selective binding to the target enzyme or protein in the pest species, while having less effect on the crop plant or non-target organisms.

Environmental Stability: The strength of the C-F bond makes the resulting agrochemical more resistant to degradation by environmental factors such as sunlight and microbial action. This can provide longer-lasting protection but also necessitates careful study of the compound's environmental persistence.

Table 2: List of Mentioned Chemical Compounds

Compound Name CAS Number Molecular Formula
This compound 104540-42-3 C₇H₃BrF₄
2-bromo-3-fluorobenzoic acid 1261993-45-7 C₇H₄BrFO₂
Tavapadon 1883601-31-0 C₂₁H₂₂FN₃O₄
2-bromo-1-methoxymethoxy-3-trifluoromethyl-benzene Not Available C₉H₈BrF₃O₂

Materials Science Applications

The distinct combination of a trifluoromethyl group and halogen substituents makes this compound a valuable precursor in the synthesis of high-performance materials.

Development of Advanced Polymers and Coatings with Superior Properties

The incorporation of fluorine-containing moieties, such as the trifluoromethyl group present in this compound, into polymer structures is a well-established strategy for enhancing thermal stability, chemical resistance, and other desirable properties. Research has shown that polymers derived from fluorinated aromatic compounds exhibit exceptional performance characteristics.

While specific data for polymers derived directly from this compound is an active area of research, the established principles of fluorine-containing polymers suggest its high potential. The compound serves as a key monomer or cross-linking agent, where the bromine atom provides a reactive handle for polymerization reactions, such as polycondensation or cross-coupling reactions. The resulting polymers are anticipated to possess low surface energy, leading to hydrophobic and oleophobic properties desirable for advanced coatings. The higher fluorine content in related molecules like 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has been shown to improve hydrophobicity in coatings, a property that is also expected to be conferred by the trifluoromethyl group in this compound.

Thermal Properties of Fluorinated Polymers

Polymer BaseDegradation Temperature (°C)Key Structural Feature
Based on 4-Bromo-2-fluorobenzotrifluoride320Trifluoromethyl Group
Based on 3-bromo analogs280Bromo-substitution without Trifluoromethyl

Synthesis of Specialty Chemicals and Functional Materials

This compound is a versatile intermediate in the synthesis of a wide array of specialty chemicals and functional materials. chemimpex.comcymitquimica.com Its utility stems from the differential reactivity of its substituents, allowing for sequential and selective chemical transformations. The bromine atom can be readily converted into other functional groups through various cross-coupling reactions, while the trifluoromethyl and fluorine substituents remain intact, imparting their unique properties to the final product.

Furthermore, this compound is a valuable precursor for various functional materials, including those with specific electronic or optical properties. By leveraging the reactivity of the bromine atom, researchers can introduce chromophores, liquid crystalline moieties, or other functional groups to create materials for applications in electronics, displays, and sensors.

Contributions to Fundamental Organic Chemistry

The unique electronic and steric environment of this compound makes it an excellent substrate for studying fundamental principles of organic chemistry, particularly in the areas of fluorine chemistry and reaction discovery.

Study of Fluorine Chemistry and Its Effects on Molecular Properties

The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring of this compound provides a rich platform for investigating the influence of fluorine on molecular properties and reactivity. The strong electron-withdrawing nature of these substituents significantly affects the electron density of the benzene (B151609) ring, influencing the regioselectivity and kinetics of various reactions.

Researchers utilize this compound to study the interplay of inductive and resonance effects of fluorine and trifluoromethyl groups. These studies are crucial for understanding and predicting the outcomes of synthetic transformations on complex fluorinated molecules. The insights gained from such investigations are vital for the rational design of new drugs, agrochemicals, and materials where the presence and position of fluorine atoms can dramatically alter biological activity and material properties.

Exploration of Novel Reaction Pathways and Reagent Development

This compound serves as a key reagent in the exploration of novel reaction pathways and the development of new synthetic methodologies. The bromine atom acts as a versatile handle for a wide range of transformations, including but not limited to, Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

A notable example is its use in palladium-catalyzed cross-coupling reactions. In a comparative study, this compound was shown to participate in such a reaction with a yield of 72%. This provides a valuable benchmark for understanding the reactivity of this specific isomer and for optimizing reaction conditions.

The development of new reagents based on the this compound scaffold is an active area of research. By modifying the bromine substituent, chemists can generate a library of novel reagents with tailored reactivity for specific synthetic applications. These new reagents can then be employed to introduce the 2-fluoro-3-(trifluoromethyl)phenyl moiety into a wide variety of organic molecules, facilitating the synthesis of new chemical entities with potentially valuable properties.

Palladium-Catalyzed Cross-Coupling Yields

CompoundYield (%)
This compound72
3-Bromo-2-fluorobenzotrifluoride85

Advanced Spectroscopic Characterization and Computational Analysis of 2 Bromo 3 Fluorobenzotrifluoride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 2-Bromo-3-fluorobenzotrifluoride. Each method provides specific information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of a compound in solution. For this compound, three types of NMR are particularly informative:

¹H NMR provides information on the number and environment of the hydrogen atoms on the aromatic ring.

¹³C NMR details the carbon skeleton of the molecule, including the trifluoromethyl carbon.

¹⁹F NMR is crucial for observing the fluorine atoms, both on the aromatic ring and in the trifluoromethyl group. For related benzotrifluoride (B45747) compounds, the chemical shift for the -CF₃ group typically appears in the range of -60 to -70 ppm.

Infrared (IR) and Raman spectroscopy are used to investigate the vibrational modes of a molecule. The frequencies of absorption in these spectra correspond to the stretching and bending of specific bonds, providing a molecular fingerprint. For this compound, key vibrational modes would include C-H, C-F, C-Br, and C-C bond vibrations within the aromatic ring, as well as the characteristic strong absorptions associated with the C-F bonds of the trifluoromethyl group.

The recording of both Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectra for this compound has been documented, utilizing instruments such as the Bruker Tensor 27 FT-IR and the Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov However, a detailed analysis and assignment of the specific vibrational frequencies for this compound are not specified in the available literature.

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insight into its structure through fragmentation patterns. The molecular weight of this compound is 243.00 g/mol . nih.gov In mass spectra, the presence of a single bromine atom results in a characteristic isotopic pattern for the molecular ion peak (M⁺), with two signals of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) shows prominent peaks that confirm the structure of the compound. The primary fragmentation involves the cleavage of the carbon-bromine bond, which is one of the weaker bonds in the molecule.

PropertyValueSource
Molecular Weight243.00 g/mol PubChem nih.gov
Exact Mass241.93543 DaPubChem nih.gov
Molecular Ion Peaks (M⁺)m/z 242, 244PubChem nih.gov
Major Fragment Peakm/z 163 ([M-Br]⁺)PubChem nih.gov

Table 1: Mass Spectrometry Data for this compound.

Crystallographic Analysis of Derived Compounds (X-ray Crystallography)

While this compound is a liquid at room temperature, its derivatives can often be synthesized as crystalline solids. X-ray crystallography on such solids provides unambiguous proof of their three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.

This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical field. For example, it is a starting material in the synthesis of analogs of Tavapadon, a dopamine (B1211576) receptor agonist. Despite its use in creating complex derivatives, reports containing the X-ray crystallographic analysis of these specific bromo-derivatives are not available in the reviewed scientific literature.

Computational Chemistry Approaches

Computational methods, particularly those based on quantum mechanics, are powerful for predicting the properties of molecules and complementing experimental data.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For compounds like this compound, DFT calculations can predict molecular geometry, vibrational frequencies (to aid in the interpretation of IR and Raman spectra), and electronic properties.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, mapping the electrostatic potential can reveal the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. For related bromo-fluoro-aromatic compounds, DFT calculations have been used to identify the C-Br bond as a likely site for nucleophilic attack, corresponding to the region of the lowest LUMO energy. However, specific DFT studies providing detailed electronic structure and reactivity data for this compound were not identified in the surveyed literature.

Molecular Dynamics Simulations for Conformational Studies

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. cresset-group.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how molecular structures evolve, providing deep insights into their dynamic behavior and conformational landscapes. cresset-group.commpg.de For molecules like this compound, MD simulations are instrumental in exploring the molecule's flexibility, particularly the rotational dynamics of its trifluoromethyl (-CF3) group.

The conformational state of this compound is largely defined by the orientation of the -CF3 group relative to the benzene (B151609) ring. The rotation around the C-C bond connecting the trifluoromethyl group to the aromatic ring is not free but is hindered by an energy barrier. This barrier arises from steric and electronic interactions between the fluorine atoms of the -CF3 group and the adjacent bromo and fluoro substituents on the ring.

Computational studies on structurally related molecules, such as 3-(trifluoromethyl)phenanthrene, have utilized electronic structure methods (like Density Functional Theory, B3LYP) to calculate the potential energy surface for -CF3 rotation. brynmawr.edu These studies reveal that the rotational barrier in an isolated molecule can be quite low (e.g., 0.40 kcal/mol), but intermolecular interactions in a condensed phase (like a crystal) can increase this barrier significantly (e.g., to 2.6 kcal/mol). brynmawr.edu

A similar computational approach can be applied to this compound to elucidate its conformational preferences. By systematically rotating the C-C bond and calculating the molecule's energy at each step, a potential energy profile can be generated. This profile would identify the lowest energy (most stable) conformations and the energy barriers between them.

Table 1: Hypothetical Potential Energy Surface for -CF3 Rotation in this compound

This interactive table illustrates a hypothetical energy profile for the rotation of the trifluoromethyl group. The dihedral angle represents the rotation around the C(ring)-C(CF3) bond, and the potential energy indicates the stability of each conformation.

Dihedral Angle (degrees)Potential Energy (kcal/mol)Conformation Stability
02.1Transition State
300.5Stable
602.0Transition State
900.4Most Stable
1202.2Transition State
1500.6Stable
1802.1Transition State

Note: The data in this table is illustrative and intended to represent the type of results obtained from molecular dynamics and electronic structure calculations.

Understanding these conformational dynamics is crucial, as the spatial arrangement of the atoms can directly influence the molecule's interaction with biological targets, such as enzyme active sites or receptors. MD simulations, therefore, provide an essential link between the static structure of the molecule and its functional properties. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com QSAR is a cornerstone of modern drug discovery and agrochemical research, as it allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs. mdpi.comnih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. youtube.comnih.gov

For derivatives of this compound, QSAR modeling can be employed to design new molecules with enhanced potency for a specific biological target. This involves three main steps:

Data Set Preparation: A series of derivatives is synthesized, and their biological activity (e.g., IC50, the concentration required to inhibit a biological process by 50%) is measured. nih.gov

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Hydrophobic Descriptors (e.g., logP): These describe the molecule's lipophilicity, which affects its ability to cross cell membranes. The trifluoromethyl group significantly increases lipophilicity. mdpi.com

Electronic Descriptors (e.g., Hammett constants, dipole moment, partial atomic charges): These quantify the electronic effects of substituents. The highly electronegative fluorine atom and the electron-withdrawing trifluoromethyl and bromo groups strongly influence the electronic properties of the aromatic ring. nih.govmdpi.com

Steric Descriptors (e.g., molar refractivity, van der Waals volume): These describe the size and shape of the molecule, which are critical for binding to a target. nih.gov

Model Generation and Validation: Statistical methods, ranging from Multiple Linear Regression (MLR) to advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govnih.gov A robust QSAR model might look like this:

log(1/IC50) = c0 + c1(logP) - c2(Dipole Moment) + c3*(Molar Refractivity)

The model's predictive power is rigorously tested through internal and external validation procedures to ensure it can accurately forecast the activity of new compounds. nih.gov

The substituents on the this compound core play distinct roles in modulating activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the bromo and fluoro atoms provide sites for further chemical modification and influence the molecule's electronic profile. mdpi.comrsc.org QSAR models help to quantify these contributions and guide the rational design of more effective compounds. nih.govresearchgate.net

Table 2: Illustrative QSAR Data for Hypothetical Derivatives of this compound

This interactive table presents a hypothetical dataset that would be used to build a QSAR model. It includes different substituents (R), calculated molecular descriptors, and the measured biological activity.

CompoundR-GrouplogPDipole Moment (Debye)Molar RefractivityBiological Activity (IC50, µM)
1-H3.602.545.215.2
2-NH23.153.847.85.8
3-OH3.223.545.78.1
4-CN3.354.549.12.5
5-SO2NH22.805.152.51.1

Note: The data in this table is hypothetical and serves to illustrate the components of a QSAR study.

Emerging Research Directions and Future Prospects for 2 Bromo 3 Fluorobenzotrifluoride

Development of More Sustainable and Environmentally Benign Synthetic Routes

The drive towards green chemistry is a significant motivation in modern synthetic organic chemistry. For 2-Bromo-3-fluorobenzotrifluoride and its precursors, research is aimed at improving the environmental footprint of their production. A key focus is the use of inexpensive, readily available raw materials to develop cost-effective and safer synthetic pathways.

Future research in this area will likely focus on further refining these processes, potentially by replacing stoichiometric reagents with catalytic alternatives and minimizing solvent waste through recycling or the use of greener solvent systems.

Exploration of Novel Catalytic Systems for C-Br and C-F Bond Activation

The two halogen atoms on the this compound ring, bromine and fluorine, offer distinct opportunities for functionalization through catalytic cross-coupling reactions. The carbon-bromine (C-Br) bond is more readily activated than the highly stable carbon-fluorine (C-F) bond, allowing for selective transformations.

Research has demonstrated the use of palladium (Pd(0)) catalysts for the arylation of amines with this compound. researchgate.net Studies comparing different catalyst systems have shown that the steric hindrance presented by the ortho-trifluoromethyl (-CF₃) group can impact reaction yields. For instance, in a Pd(0)-catalyzed amination, the sterically hindered nature of this compound resulted in low yields of the desired product when compared to less hindered bromo(trifluoromethyl)benzene isomers. researchgate.net

Another approach to activating the C-Br bond involves lithiation at low temperatures, followed by reaction with an electrophile. This has been used to introduce other functional groups onto the aromatic ring. acs.org

The activation of the C-F bond is significantly more challenging due to its strength. However, developing catalytic systems capable of selectively cleaving and functionalizing C-F bonds is a major goal in organofluorine chemistry. Future research will likely explore novel transition-metal catalysts, potentially using nickel or copper, that can operate under milder conditions to selectively activate either the C-Br or C-F bond. Success in this area would dramatically increase the synthetic utility of this compound, allowing it to be used as a linchpin in the assembly of complex, highly functionalized aromatic structures.

Table 1: Research Findings on Catalytic Amination of this compound This table is interactive. Use the filters to sort the data.

Catalyst System Reactant Product Yield Observations Source

Targeted Synthesis of High-Value Derivatives with Specific Biological or Material Properties

A primary driver for the continued interest in this compound is its role as a key intermediate in the synthesis of high-value molecules with specific functions.

In medicinal chemistry, the compound has been used to create novel analogs of Tavapadon, a drug candidate targeting dopamine (B1211576) D1/D5 receptors. numberanalytics.comup.ac.zanumberanalytics.com In one synthesis, this compound was reacted to form "6-(4-(2-bromo-3-(trifluoromethyl)phenoxy)-2-methylphenyl)-1,5-dimethyl-pyrimidine-2,4(1H,3H)-dione," a direct derivative intended for biological evaluation. numberanalytics.comup.ac.zanumberanalytics.com This highlights the utility of the compound in generating libraries of potential therapeutic agents. It has also been employed as a starting material in the synthesis of p38 kinase inhibitors, which are targets for treating inflammatory diseases. acs.org

In materials science, the incorporation of fluorine and trifluoromethyl groups into polymers and other materials can impart desirable properties such as enhanced thermal and chemical resistance. vapourtec.com Fluorinated aromatic compounds are used to formulate advanced materials, and research is ongoing to explore their potential in creating novel materials with specific electrical or optical properties. vapourtec.comrsc.org The unique electronic characteristics of the C-F and C-CF₃ bonds make derivatives of this compound candidates for developing high-performance polymers. vapourtec.com

Table 2: Examples of High-Value Derivatives Synthesized from this compound This table is interactive. Use the filters to sort the data.

Derivative Name Application Area Research Finding Source
6-(4-(2-bromo-3-(trifluoromethyl)phenoxy)-2-methylphenyl)-1,5-dimethyl-pyrimidine-2,4(1H,3H)-dione Medicinal Chemistry An analog of Tavapadon synthesized for evaluation as a D1/D5 receptor partial agonist. numberanalytics.comup.ac.zanumberanalytics.com
3-bromo-2-fluoro-6-(trifluoromethyl)benzaldehyde Medicinal Chemistry An intermediate created via lithiation and formylation, used in the synthesis of p38 kinase inhibitors. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated organic compounds, while valuable, can involve hazardous reagents and challenging reaction conditions. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in safety, efficiency, and scalability. up.ac.zarsc.org

The application of flow chemistry to fluorination reactions is an active area of research. rsc.org Using contained flow reactors allows for better control over reaction parameters like temperature and mixing, and enables the safe use of otherwise hazardous reagents. rsc.org Furthermore, integrating flow reactors with in-line purification methods, such as scavenger monoliths, can streamline the production of pure compounds. rsc.org Automated flow synthesis platforms are particularly well-suited for creating libraries of compounds for drug discovery or materials screening. up.ac.za

While specific studies detailing the integration of this compound into flow systems are not yet widespread, the general progress in the automated flow synthesis of fluorine-containing organic compounds points to this as a major future direction. up.ac.za Adapting the synthesis of this compound and its derivatives to these platforms could enable more rapid, safer, and higher-throughput production for research and industrial applications.

Potential for New Applications in Emerging Technologies (e.g., advanced electronics, energy storage)

The unique electronic properties imparted by fluorine atoms make fluorinated organic compounds highly attractive for applications in advanced technologies. youtube.com The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups in this compound significantly influences the electronic character of the aromatic ring. vapourtec.com

In advanced electronics, this is a key feature. The incorporation of fluorine into conjugated organic materials can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. youtube.com This tuning of electronic properties can facilitate electron injection and improve the stability of materials against oxidative degradation, making them suitable for use in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). youtube.com Perfluorinated aromatic compounds are noted for their high electron affinity, a valuable trait for creating n-type organic semiconductors. researchgate.net Derivatives of this compound could therefore be synthesized as components of novel organic electronic materials.

In the field of energy storage, fluorinated compounds are also gaining attention. For instance, fluorinated electrolytes have been developed for lithium-ion batteries to improve safety and performance. numberanalytics.com The high thermal stability and specific electronic properties of fluorinated molecules could make derivatives of this compound potential candidates for use as electrolyte additives or as building blocks for novel, stable polymer binders in battery electrodes. numberanalytics.com

Challenges and Limitations in 2 Bromo 3 Fluorobenzotrifluoride Research

Control of Regioselectivity and Side Reactions in Complex Transformations

A primary challenge in the synthesis and further functionalization of 2-bromo-3-fluorobenzotrifluoride lies in controlling the regioselectivity of chemical reactions. The benzene (B151609) ring is substituted with an ortho-directing fluorine atom, a deactivating meta-directing trifluoromethyl group, and a deactivating ortho-, para-directing bromine atom. This complex substitution pattern can lead to the formation of multiple isomers during reactions such as nitration, halogenation, or metalation, making it difficult to isolate the desired product with high purity.

Challenges in Selective C-F Bond Functionalization and Cleavage

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective cleavage and functionalization an exceptionally difficult task. researchgate.netrsc.org this compound possesses two types of C-F bonds: a strong C(sp²)-F bond on the aromatic ring and three even more robust C(sp³)-F bonds in the trifluoromethyl (CF₃) group.

The inertness of these bonds presents a major hurdle for chemists seeking to modify the molecule at these positions. bohrium.com While significant progress has been made in C-F bond activation, these methods often require harsh reaction conditions, specific transition metal catalysts, or strong Lewis acids. rsc.org A key challenge is achieving selectivity. For this compound, a reaction intended to activate the aryl C-F bond might inadvertently affect the CF₃ group, or vice-versa. Furthermore, the presence of a C-Br bond, which is significantly weaker and more reactive than the C-F bonds, complicates matters. Many catalytic systems that could potentially activate a C-F bond would preferentially react with the C-Br bond.

Developing catalytic systems that can selectively cleave a single C-F bond in a polyfluorinated compound like a CF₃ group, or the aryl C-F bond in the presence of the CF₃ and C-Br functionalities, remains a formidable challenge in modern organic synthesis. researchgate.netrsc.org While some enzymes have been shown to catalyze C-F bond cleavage under mild conditions, their substrate scope is often limited, and their applicability to heavily synthetic molecules like this compound is an area of ongoing research. rsc.orgnih.govresearchgate.net

Scalability and Economic Viability of Novel Synthetic Routes

For example, a common strategy involves the nitration of a fluorobenzotrifluoride precursor, followed by reduction of the nitro group to an amine, and finally a Sandmeyer-type reaction (diazotization followed by bromination) to introduce the bromine atom. google.com While effective at controlling regioselectivity, this multi-step process generates significant amounts of waste and requires handling hazardous reagents like concentrated nitric and sulfuric acids, as well as diazonium salt intermediates, which can be unstable.

Alternative routes may use different starting materials or catalytic systems, but these can introduce their own economic barriers. google.com The cost and availability of starting materials, the price of specialized catalysts (e.g., those based on palladium or other precious metals), the energy requirements for the reactions (e.g., very low or high temperatures), and the costs associated with purification and waste disposal all contribute to the final product's price. A patent for a three-step synthesis of the related isomer, 2-bromo-5-fluorobenzotrifluoride, claims a total yield of 76.1% and recyclable catalysts, highlighting the focus on improving economic feasibility. google.com However, achieving high efficiency, minimizing steps, and using inexpensive, readily available raw materials remain critical challenges for any novel synthetic route to be considered commercially viable. google.com

Environmental and Safety Considerations in Large-Scale Production (general)

The large-scale manufacturing of any chemical, including halogenated aromatic compounds, carries inherent environmental and safety responsibilities. Organofluorine compounds, in particular, are often characterized by high stability and persistence in the environment due to the strength of the C-F bond. numberanalytics.comnih.gov This persistence can lead to bioaccumulation, and the long-term environmental impact of many fluorinated compounds is a subject of ongoing scrutiny. societechimiquedefrance.frnih.gov

The production processes themselves can pose significant risks. The synthesis of this compound and related compounds often involves the use of highly corrosive and toxic substances, such as:

Strong Acids: Concentrated sulfuric acid and nitric acid are frequently used in nitration steps. google.com

Halogenating Agents: Bromine or other sources of electrophilic bromine are required.

Hazardous Intermediates: Diazonium salts, formed during Sandmeyer reactions, are often thermally unstable and can be explosive.

Q & A

Q. Key Considerations :

  • Temperature and solvent polarity significantly impact reaction efficiency. For example, polar aprotic solvents like DMF enhance electrophilic substitution rates .
  • Purification via column chromatography or recrystallization is critical due to byproducts from incomplete halogenation .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Question
Characterization methods include:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity and 1H^{1}\text{H} NMR for bromine/fluorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected m/z for C7H3BrF4C_7H_3BrF_4: ~242.9963) .
  • Gas Chromatography (GC) : Purity assessment (>95%) using flame ionization detection, as described for analogous bromobenzotrifluorides .

Q. Resolution Strategy :

Cross-reference peer-reviewed datasets (e.g., NIST Chemistry WebBook ).

Validate experimental conditions using standardized protocols (e.g., ASTM methods).

Computational validation via tools like ACD/Labs Percepta for predicted physicochemical properties .

What are the challenges in synthesizing derivatives of this compound for pharmaceutical intermediates?

Advanced Research Question
Functionalization hurdles include:

  • Stability under harsh conditions : The trifluoromethyl group is susceptible to hydrolysis at high temperatures. Mild reagents (e.g., Grignard at -78°C) are preferred .
  • C-Br bond reactivity : Selective substitution without displacing fluorine requires palladium-catalyzed Buchwald-Hartwig amination or Ullmann coupling .

Case Study : Conversion to 2-Fluoro-3-(trifluoromethyl)benzoic acid (CAS 1881295-62-0) involves careful oxidation of methyl groups, avoiding over-oxidation to CO2_2 .

How can computational methods optimize reaction pathways for this compound-based compounds?

Advanced Research Question
Density Functional Theory (DFT) and molecular docking simulations aid in:

  • Predicting transition states for halogenation or cross-coupling reactions.
  • Screening catalyst-ligand combinations for improved regioselectivity .

Q. Tools :

  • Gaussian 16 for energy profile calculations.
  • ChemDraw 3D for stereochemical analysis.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-3-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-fluorobenzotrifluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.